molecular formula C13H13N B143220 N-Benzylaniline CAS No. 103-32-2

N-Benzylaniline

Cat. No.: B143220
CAS No.: 103-32-2
M. Wt: 183.25 g/mol
InChI Key: GTWJETSWSUWSEJ-UHFFFAOYSA-N
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Description

Benzylaniline, also known as N-benzylaniline, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline where a benzyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

N-Benzylaniline plays a significant role in biochemical reactions, particularly as an inhibitor of lignostilbene-alpha,beta-dioxygenase . This enzyme is involved in the oxidative cleavage of the central double bond of lignostilbene, a process similar to those of other dioxygenases involved in carotenoid and abscisic acid biosynthesis. By inhibiting this enzyme, this compound can affect the metabolic pathways that rely on lignostilbene cleavage. Additionally, this compound interacts with vascular endothelial growth factor receptor-2 (VEGFR-2), showing potent inhibitory activity . This interaction highlights its potential in modulating angiogenesis and related biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the activity of lignostilbene-alpha,beta-dioxygenase, leading to alterations in the metabolic pathways involving lignostilbene . This inhibition can impact cellular processes that depend on the products of lignostilbene cleavage. Furthermore, this compound’s interaction with VEGFR-2 suggests that it may affect angiogenesis and related cellular functions . These effects on cell signaling and gene expression can have broader implications for cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of lignostilbene-alpha,beta-dioxygenase, this compound binds to the enzyme’s active site, preventing it from catalyzing the oxidative cleavage of lignostilbene . This binding interaction is crucial for its inhibitory activity. Additionally, this compound’s interaction with VEGFR-2 involves binding to the receptor’s kinase domain, inhibiting its activity and downstream signaling pathways . These molecular interactions highlight the compound’s ability to modulate enzyme activity and receptor signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability can be affected by factors such as temperature and exposure to light. Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit its inhibitory effects on lignostilbene-alpha,beta-dioxygenase and VEGFR-2 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects observed in animal studies can help determine the safe and effective dosage range for this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its role as an inhibitor of lignostilbene-alpha,beta-dioxygenase . This enzyme is part of the oxidative cleavage pathway of lignostilbene, and its inhibition by this compound can affect the production of downstream metabolites. Additionally, this compound’s interaction with VEGFR-2 suggests that it may influence metabolic pathways related to angiogenesis and cellular growth . Understanding these metabolic pathways is crucial for elucidating the compound’s broader biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is insoluble in water but soluble in organic solvents such as alcohol, chloroform, and diethyl ether . This solubility profile affects its distribution within biological systems. This compound’s transport and accumulation within cells can be influenced by its interactions with cellular membranes and transport proteins, affecting its localization and biochemical activity.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with VEGFR-2 suggests that this compound may localize to areas of the cell involved in receptor signaling . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylaniline can be synthesized through several methods. One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like water at elevated temperatures (90-95°C) with vigorous stirring. The product is then purified through distillation and crystallization .

Industrial Production Methods: In industrial settings, benzylaniline can be produced by the reductive alkylation of aniline with benzaldehyde in the presence of hydrogen and a catalyst such as palladium on carbon. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzylaniline undergoes various chemical reactions, including:

    Oxidation: Benzylaniline can be oxidized to form benzylideneaniline.

    Reduction: It can be reduced to form dibenzylaniline.

    Substitution: Benzylaniline can participate in substitution reactions, such as the formation of Schiff bases with aldehydes.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Aldehydes or ketones in the presence of an acid catalyst are typical reagents.

Major Products:

Scientific Research Applications

Benzylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-benzylideneaniline
  • Dibenzylaniline
  • N-salicylideneaniline

Comparison: Benzylaniline is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to N-benzylideneaniline, benzylaniline is more versatile in its reactivity, particularly in reduction and substitution reactions. Dibenzylaniline, on the other hand, is a product of the reduction of benzylaniline and has different applications, primarily in the synthesis of more complex organic molecules .

Properties

IUPAC Name

N-benzylaniline
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InChI

InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2
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InChI Key

GTWJETSWSUWSEJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
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DSSTOX Substance ID

DTXSID7059272
Record name Benzenemethanamine, N-phenyl-
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS]
Record name Benzylaniline
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Vapor Pressure

0.000913 [mmHg]
Record name Benzylaniline
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CAS No.

103-32-2
Record name Benzylaniline
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Record name N-Benzylaniline
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Synthesis routes and methods I

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
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complex 2
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Synthesis routes and methods II

Procedure details

According to the general procedure A, chlorobenzene (58 mg, 0.51 mmol) reacted with benzylamine (68 mg, 0.64 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 100° C. for 5 h to give the title compound (85 mg, 92%) as an oil. GC/MS(EI): m/z 183 (M+), 184.
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58 mg
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68 mg
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Ph5FcP(t-Bu)2
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59 mg
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Yield
92%

Synthesis routes and methods III

Procedure details

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[Cu]I
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Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), N-benzyl-trifluoroacetamide (244 mg, 1.20 mmol), K3PO4 (640 mg, 3.01 mmol), evacuated, backfilled with Ar. Iodobenzene (112 μL, 1.00 mmol), ethylene glycol (0.11 mL, 2.0 mmol), and isopropanol (1.5 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 80° C. for 24 h. The resulting white suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL), ethyl acetate (2 mL), and 30% aq ammonia (2 mL) were added. A 0.1 mL sample of the top layer was diluted with ethyl acetate (1 mL) and analyzed by GC to provide a 76% yield of N-phenylbenzylamine.
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112 μL
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0.11 mL
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1.5 mL
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230 μL
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2 mL
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244 mg
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K3PO4
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640 mg
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CuI
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9.6 mg
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Synthesis routes and methods V

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.6) afforded N-(phenyl)benzylamine (166 mg, 91% isolated yield) as colorless liquid. Spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Apodaca, R.; Xiao, W. Org. Lett. 2001, 3, 1745-1748.
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K3PO4
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425 mg
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131 μL
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112 μL
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111 μL
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copper(I) iodide
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10 mg
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hexane ethyl acetate
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylaniline
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N-Benzylaniline
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N-Benzylaniline
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Reactant of Route 4
N-Benzylaniline
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N-Benzylaniline
Reactant of Route 6
N-Benzylaniline
Customer
Q & A

Q1: What is the molecular formula and weight of N-Benzylaniline?

A1: this compound has the molecular formula C13H13N and a molecular weight of 183.25 g/mol.

Q2: What are the common synthetic routes to this compound?

A2: this compound can be synthesized through various methods, including:

  • Reductive Amination: This common approach involves the reaction of benzaldehyde and aniline in the presence of a reducing agent such as sodium borohydride or cyanoborohydride. []
  • One-Pot Reductive Amination: This efficient method utilizes nitrobenzene and benzaldehyde in the presence of a catalyst and formic acid as the hydrogen donor. []
  • Reaction of Benzyl Alcohol and Aniline: This method employs a catalyst, such as a coordinatively unsaturated Hf-MOF-808, to facilitate the N-alkylation reaction under base-free conditions. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: this compound can be characterized using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR provides information about the compound's structure and connectivity. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound. []
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the compound's electronic transitions and can be used to study its optical properties. [, ]

Q4: What are the primary applications of this compound in organic synthesis?

A4: this compound serves as a versatile building block in organic synthesis, finding applications in:

  • Synthesis of Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, including phenanthridines [, , ], dibenzo[c,f]thiazolo[3,2-a]azepines [], and quinoline derivatives. [, , ]
  • Synthesis of Secondary Amines: It acts as a starting material in the production of various secondary amines through reactions such as alkylation and reductive amination. [, , , ]
  • Polymer Chemistry: It serves as a monomer in the synthesis of polymers like poly(this compound), which exhibits interesting properties such as solubility and semiconductivity. [, ]

Q5: What types of reactions is this compound known to undergo?

A5: this compound displays reactivity in various transformations, including:

  • N-Alkylation: It can be further alkylated on the nitrogen atom to yield tertiary amines. [, ]
  • Oxidation: this compound can be oxidized to benzylideneaniline under various conditions, including reactions with halogens or hypohalites in alkaline methanol [], as well as photocatalytic oxidation. [, ]
  • Photochemical Reactions: this compound undergoes photochemical cyclization reactions to form phenanthridines and other heterocyclic compounds, particularly in the presence of Lewis acids like ethylaluminium dichloride. [, , , ]
  • Rearrangement Reactions: Under specific conditions, this compound can undergo rearrangement reactions, such as the amino-Claisen rearrangement, leading to the formation of substituted anilines. [, ]

Q6: Can this compound act as a ligand in metal complexes?

A6: Yes, this compound can coordinate to transition metals, forming complexes that can be used as catalysts. For instance, ruthenium(II) complexes with this compound-derived ligands have demonstrated activity in hydrogen transfer catalysis. []

Q7: What are the mechanistic insights into this compound formation during catalytic reactions?

A7: The formation of this compound during catalytic processes often involves a borrowing hydrogen mechanism, particularly in reactions involving alcohols and amines. In these reactions:

    Q8: Are there any reported structure-activity relationships (SAR) for this compound derivatives?

    A8: Yes, research on this compound derivatives, particularly those containing halogen and nitro substituents, has revealed insights into their structure-activity relationships. Studies have shown that substituents on both the aniline and benzyl rings can significantly influence the compound's activity and metabolic fate. [, ] For example:

    • Halogen Substituents: The presence and position of halogen substituents on the aromatic rings can significantly impact the compound's metabolic pathway, affecting the formation of amide, nitrone, and hydroxylated metabolites. []
    • Nitro Substituents: The introduction of nitro groups can alter the electronic properties of the molecule, influencing its reactivity and potentially its biological activity. []

    Q9: What are the known biological activities of this compound and its derivatives?

    A9: this compound derivatives have shown promising biological activity in various areas, including:

    • Antibacterial Activity: Certain this compound derivatives have exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds show potential as novel antimicrobial agents targeting bacterial fatty acid biosynthesis. []
    • Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): De novo designed this compound derivatives have shown potent inhibitory activity against VEGFR-2 tyrosine kinase, suggesting potential applications in cancer treatment by inhibiting angiogenesis. []
    • Sodium Iodide Symporter (NIS) Function Inhibition: this compound analogues have been identified as potent inhibitors of NIS, a protein involved in iodide uptake by the thyroid gland. These inhibitors offer valuable tools for studying iodide capture mechanisms and developing new therapeutic strategies for thyroid-related diseases. []

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